3-Oxalobenzoic acid
Description
3-Oxalobenzoic acid (systematic name: 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid) is a benzoic acid derivative characterized by a unique hybrid structure. Its molecular formula is $ \text{C}{15}\text{H}{11}\text{N}\text{O}{4} $, featuring a benzoic acid core linked via an amino group to a 3-oxo-1,3-dihydroisobenzofuran moiety . The compound crystallizes in a monoclinic system (space group $ P21/c $) with lattice parameters $ a = 11.934 \, \text{Å}, b = 10.148 \, \text{Å}, c = 12.769 \, \text{Å}, \beta = 105.12^\circ $. Its stability is attributed to intermolecular O–H···O and N–H···O hydrogen bonds, as revealed by single-crystal X-ray diffraction .
Properties
Molecular Formula |
C9H6O5 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3-oxalobenzoic acid |
InChI |
InChI=1S/C9H6O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
WVPYGTHKWYSUNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Oxalobenzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and applications:
Structural and Functional Insights
Hydrogen Bonding vs. Steric Effects :
- This compound’s stability is driven by intermolecular hydrogen bonds, unlike 3-Acetylbenzoic acid, which relies on van der Waals interactions due to its acetyl group .
- The oxadiazole derivative (from ) exhibits planar aromaticity, enhancing its energy density but reducing biocompatibility compared to this compound’s hydrogen-bonded framework .
Reactivity and Synthesis: 3-Hydroxybenzoic acid undergoes electrophilic substitution more readily than this compound due to the electron-donating hydroxyl group . 3-Cyanobenzoic acid’s cyano group increases electrophilicity, making it prone to nucleophilic attack—a contrast to the amino-linked isobenzofuranone in this compound .
Pharmacological Potential: this compound’s isobenzofuranone moiety mimics natural bioactive heterocycles, suggesting anti-inflammatory applications, whereas 3-Acetoxy-2-methylbenzoic acid serves as a prodrug due to its hydrolyzable acetoxy group .
Q & A
Q. What are the established synthetic pathways for 3-Oxalobenzoic acid, and how can researchers optimize reaction conditions?
- Methodological Answer : A common synthetic route involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in the palladium-catalyzed synthesis of substituted benzoic acids (e.g., 3-phenylbenzoic acid from 3-iodobenzoic acid) . To optimize yield, systematically vary parameters:
- Catalyst loading (e.g., PdCl₂ vs. Pd(PPh₃)₄).
- Base selection (NaOH vs. K₂CO₃) to modulate reaction pH.
- Temperature (room temperature vs. reflux) and solvent polarity (THF vs. DMF).
Use HPLC or GC-MS to monitor reaction progress and characterize products via NMR and FT-IR for functional group verification .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation :
- ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., NIST Chemistry WebBook ).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match calculated and observed C/H/O percentages.
Document all data in tables with retention times, δ-values (ppm), and m/z ratios .
Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate samples at 37°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Expose samples to UV light (254 nm) and track photodegradation using HPLC.
Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound formation in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) simulations (e.g., Gaussian 16) to:
- Map the energy profile of the Suzuki-Miyaura catalytic cycle.
- Identify transition states and intermediates (e.g., oxidative addition, transmetallation).
- Compare activation energies for different substrates (e.g., aryl iodides vs. bromides).
Validate models by correlating computed barriers with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Conduct a meta-analysis of literature
- Data Normalization : Standardize metrics (e.g., turnover frequency, TOF) across studies.
- Multivariate Regression : Identify confounding variables (e.g., solvent purity, catalyst pre-treatment).
- Controlled Replication : Reproduce key studies under identical conditions, using in-situ IR to track real-time kinetics.
Publish negative results to address publication bias and refine catalytic models .
Q. How can researchers design a multi-parametric optimization framework for this compound derivatives with enhanced bioactivity?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Factors : Substituent electronic effects (Hammett σ), steric bulk (Taft parameters), and lipophilicity (logP).
- Response Variables : Enzymatic inhibition (IC₅₀) and solubility (logS).
- Analysis : Use partial least squares (PLS) regression to model structure-activity relationships (SAR).
Validate predictions via parallel synthesis and high-throughput screening .
Methodological Guidance
Q. How to systematically review literature on this compound applications while avoiding unreliable sources?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews:
- Search Strategy : Use Scopus/Web of Science with keywords: "this compound" + "synthesis," "catalysis," "applications." Exclude non-peer-reviewed sources (e.g., ).
- Screening : Apply inclusion criteria (e.g., experimental studies, post-2000 publications) and exclusion criteria (patents, market reports).
- Synthesis : Tabulate data (e.g., yields, conditions) and assess bias via ROBINS-I tool.
Use Covidence software for collaborative screening and data extraction .
Q. What statistical methods are appropriate for analyzing heterogeneous datasets in this compound research?
- Methodological Answer : Address heterogeneity with:
- Cluster Analysis : Group studies by reaction type (e.g., cross-coupling vs. esterification).
- Meta-Regression : Explore moderators (e.g., catalyst type, solvent) using R or Python (SciKit-Learn).
- Bayesian Hierarchical Models : Account for nested data (e.g., multiple trials per study).
Report uncertainty via forest plots and 95% credible intervals .
Tables for Reference
Table 1 : Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | ICP-MS | |
| Reaction Temperature | 80–100°C | In-situ IR Thermometry | |
| Solvent Polarity | ε = 20–40 (e.g., THF) | Hansen Solubility Parameters |
Table 2 : Common Contradictions in Catalytic Efficiency Studies
| Contradiction | Resolution Strategy | Tools |
|---|---|---|
| Discrepant TOF values | Normalize by substrate accessibility | BET Surface Area Analysis |
| Conflicting pH effects | Replicate under controlled buffers | pH-Stat Experiments |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
